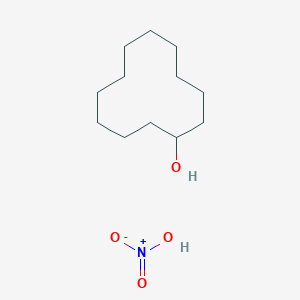![molecular formula C38H24O2S B14595828 (1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) CAS No. 59496-98-9](/img/structure/B14595828.png)
(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) is a complex organic compound characterized by its unique structure, which includes a naphthothiophene core substituted with phenyl groups and bis(phenylmethanone) moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a 2-arylthiophene derivative, followed by Friedel-Crafts acylation to introduce the phenylmethanone groups. The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or even further to hydrocarbons.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of (1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanol): Similar structure but with hydroxyl groups instead of carbonyl groups.
(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethane): Lacks the carbonyl groups, resulting in different chemical properties.
Uniqueness: The presence of both the naphthothiophene core and the bis(phenylmethanone) moieties in (1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone) imparts unique electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its significance.
Eigenschaften
CAS-Nummer |
59496-98-9 |
|---|---|
Molekularformel |
C38H24O2S |
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
(6-benzoyl-1,3-diphenylbenzo[f][2]benzothiol-7-yl)-phenylmethanone |
InChI |
InChI=1S/C38H24O2S/c39-35(25-13-5-1-6-14-25)31-21-29-23-33-34(24-30(29)22-32(31)36(40)26-15-7-2-8-16-26)38(28-19-11-4-12-20-28)41-37(33)27-17-9-3-10-18-27/h1-24H |
InChI-Schlüssel |
KROVSYVYQYQKAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=C4C=C(C(=CC4=CC3=C(S2)C5=CC=CC=C5)C(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)

![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)






![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)

![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
